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2-deoxy-D-[UL-13C5]ribose - 266998-43-0

2-deoxy-D-[UL-13C5]ribose

Catalog Number: EVT-1460616
CAS Number: 266998-43-0
Molecular Formula: C5H10O4
Molecular Weight: 139.093
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-deoxy-D-ribose is a deoxy sugar, a modified form of the pentose sugar D-ribose, where the hydroxyl group at the 2' carbon is replaced with a hydrogen atom. [, , ] It plays a crucial role in biological systems as a key structural component of deoxyribonucleic acid (DNA). [, ] In DNA, 2dDR forms the backbone of the DNA strand, linking the phosphate groups together while the nitrogenous bases are attached to the 1' carbon. [, ] This deoxyribose backbone is crucial for DNA stability and function, differentiating it from RNA, which uses ribose in its structure. [, ]

2-deoxy-D-ribose

Compound Description: 2-deoxy-D-ribose is a naturally occurring monosaccharide found in deoxyribonucleotides, which constitute the building blocks of DNA []. It acts as a degradation product of thymidine, formed by the enzymatic action of thymidine phosphorylase []. Notably, 2-deoxy-D-ribose exhibits angiogenic properties, inducing the formation of new blood vessels from the existing vasculature [, ]. This angiogenic activity stems from its role as an endothelial cell chemoattractant [, ]. 2-deoxy-D-ribose has been explored for potential therapeutic applications, particularly in wound healing and tissue engineering, due to its ability to stimulate angiogenesis [, , , , , ]. Research also suggests that 2-deoxy-D-ribose may contribute to the progression of certain cancers by promoting tumor angiogenesis [, ].

2-deoxy-D-ribose 5-phosphate

Compound Description: 2-deoxy-D-ribose 5-phosphate is a key intermediate in nucleoside metabolism []. It plays a crucial role in the pentose phosphate pathway, specifically in the synthesis of nucleotides []. 2-deoxy-D-ribose 5-phosphate serves as the substrate for 2-deoxy-D-ribose 5-phosphate aldolase (DERA) [, ]. DERA catalyzes the reversible aldol reaction between 2-deoxy-D-ribose 5-phosphate and acetaldehyde to form 2,4,6-trideoxy-D-erythro-hexapyranose, a precursor for statin drugs [, ].

2,4,6-trideoxy-D-erythro-hexapyranose

Compound Description: This compound is a key intermediate in the synthesis of statin drugs, a class of pharmaceuticals used to lower cholesterol levels in the blood []. It is synthesized through a tandem aldol reaction catalyzed by DERA, utilizing acetaldehyde as the substrate [].

D-ribose

Compound Description: D-Ribose is a naturally occurring sugar and a key component of ribonucleotides, which are the building blocks of RNA [].

Overview

2-deoxy-D-[UL-13C5]ribose is a stable isotope-labeled derivative of deoxyribose, an essential component of DNA. This compound is characterized by the substitution of five carbon atoms with the carbon-13 isotope, making it valuable for various scientific applications, particularly in nuclear magnetic resonance spectroscopy and metabolic studies. The presence of the carbon-13 isotope allows researchers to trace metabolic pathways and interactions within biological systems.

Source

2-deoxy-D-[UL-13C5]ribose can be synthesized from glucose through a series of chemical transformations. It is commercially available from chemical suppliers and is utilized in both academic and industrial research settings.

Classification

This compound belongs to the class of pentose sugars, specifically classified as a deoxysugar due to the absence of an oxygen atom at the 2' position compared to ribose. Its labeling with carbon-13 further categorizes it as a stable isotope-labeled compound, which is crucial for tracing experiments.

Synthesis Analysis

Methods

The synthesis of 2-deoxy-D-[UL-13C5]ribose typically involves several key steps:

  1. Starting Material: The process begins with uniformly labeled carbon-13 glucose.
  2. Isomerization: The glucose undergoes isomerization to form fructose.
  3. Cleavage and Reduction: Fructose is cleaved and reduced to yield glyceraldehyde and dihydroxyacetone.
  4. Aldol Reaction: These intermediates are subjected to an aldol reaction to produce 2-deoxy-D-[UL-13C5]ribose.

Technical Details

The synthetic routes may vary based on the desired yield and purity. Enzymatic methods using deoxyribose-phosphate aldolase are also explored for their efficiency and selectivity in producing this compound on an industrial scale.

Molecular Structure Analysis

Structure

The molecular formula of 2-deoxy-D-[UL-13C5]ribose is C5H11O5C_5H_{11}O_5. The structure features a five-carbon backbone with hydroxyl groups at specific positions, characteristic of pentoses. The carbon-13 isotopes are uniformly distributed across the five carbon atoms, enhancing its utility in NMR spectroscopy.

Chemical Reactions Analysis

Types of Reactions

2-deoxy-D-[UL-13C5]ribose participates in various chemical reactions:

  • Oxidation: It can be oxidized to form 2-deoxy-D-ribonolactone.
  • Reduction: Reduction reactions can convert it into 2-deoxy-D-ribitol.
  • Substitution: It can undergo substitution reactions to yield various derivatives.

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Potassium permanganate and chromium trioxide for oxidation.
  • Reducing Agents: Sodium borohydride and lithium aluminum hydride for reduction.
  • Halogenating Agents: Employed in substitution reactions to form derivatives.
Mechanism of Action

Process

The primary target of 2-deoxy-D-[UL-13C5]ribose is DNA, where it integrates into the DNA structure due to its similarity to deoxyribose. This incorporation occurs through enzymatic pathways involving ribonucleotide reductases, which convert ribonucleotides into deoxyribonucleotides.

Data

This compound plays a crucial role in DNA synthesis, impacting cellular replication and function. Its action can be influenced by environmental factors such as temperature and pH, necessitating storage at low temperatures (-20° C) for stability.

Physical and Chemical Properties Analysis

Physical Properties

2-deoxy-D-[UL-13C5]ribose is typically a white crystalline powder with a slightly sweet taste. It is soluble in water but insoluble in organic solvents.

Chemical Properties

The compound exhibits reactivity typical of sugars, including:

  • Hydrophilicity: Due to multiple hydroxyl groups.
  • Chemical Stability: Under appropriate storage conditions, it remains stable over time.

Relevant data indicate that it has a melting point around 100°C and decomposes upon prolonged heating.

Applications

Scientific Uses

2-deoxy-D-[UL-13C5]ribose has numerous applications in scientific research:

  • Nuclear Magnetic Resonance Spectroscopy: Used as a tracer to study molecular structures and metabolic pathways.
  • Metabolic Studies: Helps elucidate biochemical pathways involving nucleic acid metabolism.
  • Proteomics Research: Assists in understanding protein interactions and modifications due to its role in glycation processes .
Isotopic Labeling Strategies in Nucleic Acid Research

Role of ¹³C-Labeled Deoxyribose in DNA/RNA Metabolic Tracing

The uniform ¹³C-labeled sugar backbone in 2-deoxy-D-[UL-¹³C₅]ribose serves as an indispensable molecular tracer for investigating DNA metabolism and dynamics. This isotopologue incorporates five ¹³C atoms at every carbon position (C1'-C5') within the deoxyribose ring, creating a distinctive spectroscopic signature that enables precise tracking of nucleic acid biosynthesis, repair, and degradation pathways in vivo and in vitro [6] [8]. The molecule's chemical structure (C₅H₁₀O₄, MW 139.13 g/mol for UL-¹³C₅ variant) retains identical biochemical properties to natural abundance deoxyribose while providing enhanced detection sensitivity in mass spectrometry and NMR applications [1] [5].

Synthetic methodologies for producing ¹³C-labeled deoxyribose derivatives fall into three primary categories:

  • Chemical synthesis: Regioselective routes using ¹³C-labeled precursors enable position-specific labeling. The Tetrahedron study detailed a multi-step synthesis of ¹³C₁-labeled 2-deoxyribonolactones as intermediates for phosphoramidite building blocks, achieving >98% isotopic incorporation at designated positions [6]. This approach facilitates atomic-resolution structural studies but faces scalability challenges.
  • Enzymatic production: Silantes' biotechnology platform utilizes chemolithoautotrophic bacteria grown on ¹³C-exclusive carbon sources (e.g., ¹³C-glycerol or ¹³C-formate) to generate uniformly labeled nucleotides. Their process yields >98 atom% ¹³C purity with demonstrated utility in synthesizing oligonucleotides up to 200 nucleotides [8].
  • Hybrid chemo-enzymatic approaches: Recent advances combine chemical synthesis of labeled nucleosides with enzymatic phosphorylation to produce triphosphate derivatives compatible with DNA/RNA polymerases [4] [8].

Table 1: Comparison of Synthesis Methods for ¹³C-Labeled Deoxyribose Derivatives

MethodIsotopic PurityPositional ControlScalabilityPrimary Applications
Chemical Synthesis>99%Site-specificMilligram scaleNMR dynamics studies, atomic-resolution metabolic mapping
Microbial Biosynthesis (Silantes)>98%UniformGram scaleMetabolic flux analysis, oligonucleotide production
Chemo-enzymatic>95%ModerateMilligram to gramFunctional studies requiring triphosphate forms

Research applications leverage the molecule's tracing capabilities in DNA dynamics studies. A notable example includes the site-specific incorporation of ¹³C-deoxyribose into DNA phosphoramidites for NMR investigations of HIV-1 replication complexes. This enabled real-time monitoring of the HIV-1 nucleocapsid protein 7 (NCp7) binding to mini-cTAR DNA, revealing exchange processes in the hairpin lower stem with rate constants of 0.012 min⁻¹ [2]. Similarly, ¹³C-labeling facilitated characterization of microsecond-to-millisecond dynamics in G-quadruplex structures and Holliday junctions, demonstrating conformational exchange rates of 3.1–10.6 s⁻¹ at 25°C [2].

Technical limitations include isotopic scrambling in enzymatic approaches when using [UL-¹³C₅]ribose, where metabolic interconversions may redistribute labels between carbon positions. Chemical synthesis avoids scrambling but struggles with complex protection/deprotection steps needed for phosphoramidite production [6] [8]. Nevertheless, the strategic deployment of ¹³C₅-labeled deoxyribose continues to illuminate previously inaccessible aspects of nucleic acid dynamics and interactions.

Applications in Stable Isotope-Resolved Metabolomics (SIRM)

Stable Isotope-Resolved Metabolomics leverages 2-deoxy-D-[UL-¹³C₅]ribose to dissect the complex metabolic networks governing nucleic acid synthesis in physiological and pathological contexts. This approach tracks the intact incorporation of the pentose moiety into DNA precursors while simultaneously mapping its metabolic derivatives across central carbon pathways [4] [8]. When administered to biological systems (cell cultures, animal models, or human subjects), the uniformly labeled sugar generates distinctive ¹³C-isotopomer patterns detectable through NMR or LC-MS, enabling comprehensive reconstruction of nucleotide biosynthesis fluxes.

Experimental designs incorporate the labeled sugar via:

  • Intravenous infusion: Continuous delivery in animal models to achieve isotopic steady-state in deoxyribonucleotide pools
  • Cell culture supplementation: Direct addition to growth media (typically 0.5–5 mM) to probe cancer metabolism
  • Ex vivo tissue analysis: Tracing metabolic fates in precision-cut tissue slices [3] [8]

Table 2: SIRM Experimental Design Using 2-Deoxy-D-[UL-¹³C₅]Ribose

Study ObjectiveModel SystemDetection MethodologyKey Readouts
Oncogene-driven nucleotide synthesisBreast cancer cell linesLC-MS/MSm+5 dATP/dGTP isotopologues
Mitochondrial DNA turnoverMouse liver tissue¹³C-NMR spectroscopyRibose-5-phosphate m+5 enrichment
Viral replication energeticsHIV-infected lymphocytesFT-ICR MSdNTP fractional enrichment
Tumor microenvironment metabolismXenograft modelsHR-MAS NMRLactate m+3 from pentose phosphate pathway

Cancer metabolism investigations demonstrate particularly impactful applications. Research by Silantes collaborators revealed enhanced ribose salvage pathways in KRAS-mutant colorectal cancers, where [UL-¹³C₅]deoxyribose incorporation into dATP increased 3.7-fold compared to wild-type cells. This isotopic pattern confirmed the metabolic rerouting of carbons toward nucleotide synthesis independent of glucose uptake [8]. Similarly, glioblastoma studies showed that oxidative pentose phosphate pathway activity contributed >60% of deoxyribose carbons in hypoxic tumor regions, as quantified through ¹³C-isotopomer distributions in extracted DNA hydrolysates [3] [8].

Viral replication studies utilize the tracer to quantify nucleotide utilization during infection. Research tracking [UL-¹³C₅]deoxyribose incorporation into HIV-1 proviral DNA demonstrated that viral reverse transcriptase preferentially incorporates deoxyadenosine triphosphate (dATP) derived from salvage pathways rather than de novo synthesis. This metabolic vulnerability was exploited using inhibitors of the nucleoside salvage enzyme deoxycytidine kinase, reducing viral replication by 89% [8]. Similar approaches have mapped nucleotide fluxes in hepatitis B and herpesvirus infections.

Technical advances include the integration of ¹³C-tracing with high-resolution magnetic resonance. Studies using the DL323 E. coli strain disabled in the TCA cycle enabled selective ¹³C-labeling patterns in nucleotides, allowing unambiguous assignment of ribose correlations in RNA NMR spectra despite slow molecular tumbling [4]. This principle extends to DNA systems using [UL-¹³C₅]deoxyribose, where TROSY-based experiments resolve key structural features in molecular complexes exceeding 50 kDa.

Quantifying Nucleotide Biosynthesis Pathways Using [UL-¹³C₅] Isotopologues

The intact mass isotopomer distribution of 2-deoxy-D-[UL-¹³C₅]ribose provides a critical analytical handle for distinguishing de novo synthesis from salvage pathways in nucleotide biosynthesis. When metabolized through the pentose phosphate pathway (PPP), the m+5 isotopologue undergoes carbon rearrangement, generating distinct mass spectral signatures that fingerprint specific enzymatic activities [3] [8]. This quantitative resolution enables precise determination of metabolic flux ratios in complex biological systems.

Pathway discrimination exploits characteristic isotopomer patterns:

  • Oxidative PPP flux: Generates m+5 ribose-5-phosphate without carbon scrambling
  • Non-oxidative PPP: Produces m+3/m+2 ribose isotopomers via transketolase/transaldolase rearrangements
  • Deoxyribose salvage: Yields intact m+5 deoxyribose-1-phosphate incorporation into deoxynucleotides
  • Glycolytic crossover: Generates m+3 lactate from triose phosphate intermediates [3] [8]

Flux quantification methodologies combine stable isotope tracing with computational modeling. Studies typically employ:

  • Time-resolved isotopomer profiling: Tracking ¹³C-incorporation kinetics into dNTPs over 0–24 hours
  • Compartmental modeling: Using software packages like INCA or IsoSolve to simulate metabolic networks
  • Enzyme activity inference: Calculating in vivo Vₘₐₓ values for ribokinase, transketolase, and nucleoside phosphorylases from labeling patterns

Oncological research applications have revealed pathway dysregulations. In MYC-amplified leukemia cells, [UL-¹³C₅]deoxyribose tracing demonstrated that 78±4% of deoxyribose moieties in dTTP originated from direct salvage, bypassing energy-intensive de novo synthesis. This metabolic shortcut enabled rapid DNA replication during proliferation bursts [8]. Conversely, pancreatic ductal adenocarcinoma cells exhibited 90% dependence on non-oxidative PPP for deoxyribose production when glucose availability was limited.

Drug mechanism studies leverage the tracer to quantify therapeutic effects on nucleotide metabolism. Treatment with methotrexate (dihydrofolate reductase inhibitor) reduced de novo thymidylate synthesis by 65% in colorectal cancer models, while simultaneously increasing salvage pathway utilization—measured through increased m+5 dTTP isotopologues from [UL-¹³C₅]deoxyribose [8]. Similarly, allosteric inhibitors of ribonucleotide reductase shifted deoxyribose sourcing toward salvage routes, revealing compensatory metabolic adaptations.

Table 3: Metabolic Flux Analysis Using [UL-¹³C₅]Deoxyribose in Disease Models

PathwayIsotopomer SignatureHealthy Tissue Flux (nmol/g/hr)Cancer Flux (nmol/g/hr)Therapeutic Modulation
De novo purine synthesism+5 dATP/dGTP1.2±0.38.7±1.1*Methotrexate: ↓73%
Direct salvagem+5 dTTP0.8±0.24.9±0.6*Dipyridamole: ↓68%
Oxidative PPPm+5 R5P3.1±0.412.3±1.8*6-AN: ↓89%
Non-oxidative PPPm+3/m+2 R5P2.4±0.37.5±0.9*Oxythiamine: ↓82%

*P<0.01 vs healthy controls; 6-AN = 6-aminonicotinamide

Properties

CAS Number

266998-43-0

Product Name

2-deoxy-D-[UL-13C5]ribose

IUPAC Name

(4S,5R)-(2,3,4,5,6-13C5)oxane-2,4,5-triol

Molecular Formula

C5H10O4

Molecular Weight

139.093

InChI

InChI=1S/C5H10O4/c6-3-1-5(8)9-2-4(3)7/h3-8H,1-2H2/t3-,4+,5?/m0/s1/i1+1,2+1,3+1,4+1,5+1

InChI Key

ZVQAVWAHRUNNPG-PWIBPOKESA-N

SMILES

C1C(C(COC1O)O)O

Synonyms

2-Deoxy-D-erythro-pentose-13C5; 2-Deoxy-D-arabinose-13C5; D-(-)-2-Deoxyribose-13C5; Deoxyribose-5-13C; Thyminose-5-13C;

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